![molecular formula C13H10ClFN2O B1385043 3-Amino-N-(3-chloro-4-fluorophenyl)benzamide CAS No. 1018277-98-9](/img/structure/B1385043.png)
3-Amino-N-(3-chloro-4-fluorophenyl)benzamide
Overview
Description
3-Amino-N-(3-chloro-4-fluorophenyl)benzamide is a biochemical used for proteomics research . It has a molecular formula of C13H10ClFN2O and a molecular weight of 264.68 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core with a 3-chloro-4-fluorophenyl group attached to the nitrogen atom .Scientific Research Applications
Synthesis and Characterization
- Synthesis Approaches : A study detailed the synthesis and characterization of various research chemicals, highlighting the complexity and potential for mislabeling in the synthesis of compounds like 3-Amino-N-(3-chloro-4-fluorophenyl)benzamide (McLaughlin et al., 2016).
- Intermolecular Interactions : Research on dimorphs of similar benzamide derivatives analyzed the role of different intermolecular interactions in polymorphic modifications, a crucial aspect for understanding the properties and potential applications of compounds like this compound (Shukla et al., 2018).
Chemical Properties and Analysis
- Spectral Linearity Studies : A study on the solvent-free synthesis and spectral linearity of derivatives of this compound provided insights into the chemical properties and potential applications in various scientific fields (Thirunarayanan & Sekar, 2013).
Potential Therapeutic Applications
- Gastrokinetic Agents : Several studies have explored the synthesis and structure-activity relationships of benzamides, similar to this compound, for their potential as gastrokinetic agents (Kato et al., 1991), (Kato et al., 1992).
Applications in Oncology
- HDAC3 Inhibitor Development : A study on the discovery of HDAC inhibitors provided insights into the potential application of benzamide derivatives in oncology (Chen et al., 2020).
Safety and Hazards
Mechanism of Action
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating signal transduction pathways .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 3-Amino-N-(3-chloro-4-fluorophenyl)benzamide’s action are currently unknown. Understanding these effects requires detailed studies on the compound’s interaction with its targets and the subsequent cellular responses .
properties
IUPAC Name |
3-amino-N-(3-chloro-4-fluorophenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O/c14-11-7-10(4-5-12(11)15)17-13(18)8-2-1-3-9(16)6-8/h1-7H,16H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSRUOQYBJLMSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=CC(=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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